TBDMS-PEG4-OH, CAS 134179-40-1, is a discrete (monodisperse) heterobifunctional linker essential in multi-step organic synthesis, particularly for bioconjugation and the development of complex therapeutics like antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).[1] It features a tetraethylene glycol (PEG4) spacer, which enhances aqueous solubility, flanked by a primary hydroxyl group for subsequent reactions and a tert-butyldimethylsilyl (TBDMS) ether.[2] The TBDMS group is a robust protecting group, stable under a wide range of non-acidic conditions, which can be selectively removed using fluoride-based reagents, enabling orthogonal synthetic strategies.[3][4]
Substituting TBDMS-PEG4-OH with seemingly similar alternatives introduces significant process and product variability. Using polydisperse PEG mixtures, instead of a monodisperse linker, results in heterogeneous final products with inconsistent biological activity and challenging purification profiles, a critical failure for therapeutic development.[5][6] Choosing a linker with a different protecting group, such as an acid-labile Trityl group, necessitates a complete redesign of the synthetic route to avoid unintended deprotection of other acid-sensitive moieties.[7] Altering the defined PEG4 length to PEG3 or PEG5 can negatively impact the final molecule's spatial geometry, which is often optimized for biological target engagement, potentially rendering the compound inactive.[8][9] Even substituting with the unprotected HO-PEG4-OH requires adding extra, often low-yielding, mono-protection and purification steps, offsetting initial cost savings with increased labor and reduced overall yield.
The TBDMS ether of this linker is stable to a wide range of reagents but can be selectively cleaved with fluoride sources like tetrabutylammonium fluoride (TBAF).[4] This is in sharp contrast to acid-labile groups such as Trityl (Tr), which are rapidly removed under acidic conditions (e.g., 80% acetic acid) where TBDMS remains intact. For instance, TBDMS ethers are significantly more stable to acidic hydrolysis than other common silyl ethers and can withstand conditions like 50% trifluoroacetic acid.[10] This orthogonality is critical in multi-step syntheses, allowing for the selective deprotection of the TBDMS-protected hydroxyl without removing other valuable, acid-sensitive protecting groups like Boc or Trityl on the same molecule.
| Evidence Dimension | Protecting Group Stability |
| Target Compound Data | Stable to acidic conditions (e.g., 80% AcOH, 50% TFA); selectively cleaved by fluoride ions (e.g., TBAF). |
| Comparator Or Baseline | Trityl (Tr) Group: Labile under mild acidic conditions (e.g., 80% AcOH). |
| Quantified Difference | Qualitatively orthogonal; TBDMS is stable under conditions that cleave Trityl, and vice-versa. |
| Conditions | Standard synthetic deprotection protocols. |
This chemical orthogonality is a primary procurement driver, as it enables complex synthetic routes that would otherwise fail due to non-selective deprotection.
In PROTAC design, linker length is a critical determinant of efficacy. A study comparing PROTACs with different linkers showed that extending a linker from a PEG2 (8 atoms) to a PEG4 (14 atoms) composition dramatically improved performance. The PROTAC with the PEG4 linker achieved a DC₅₀ (concentration for 50% degradation) of 25 nM and a Dₘₐₓ (maximum degradation) of >95%. In contrast, the shorter PEG2-based PROTAC was significantly less potent, with a DC₅₀ of 800 nM and a Dₘₐₓ of only 45%.[11] This demonstrates that the specific spatial distance provided by the PEG4 linker is essential for forming a productive ternary complex between the target protein and the E3 ligase, a requirement for efficient degradation.
| Evidence Dimension | PROTAC Degradation Potency (DC₅₀) |
| Target Compound Data | PROTAC with PEG4 linker: 25 nM |
| Comparator Or Baseline | PROTAC with PEG2 linker: 800 nM |
| Quantified Difference | 32-fold improvement in potency (lower DC₅₀) |
| Conditions | Cell-based protein degradation assay for CRBN-recruiting PROTACs. |
This provides quantitative justification for procuring the precise PEG4 length over shorter or longer analogs for applications where linker geometry is key.
The use of monodisperse PEG linkers like TBDMS-PEG4-OH is critical for manufacturing homogeneous ADCs.[6] A monodisperse PEG possesses a single, defined molecular weight (Polydispersity Index, PDI = 1.0). In contrast, traditional polydisperse PEGs are mixtures of varying chain lengths (PDI > 1.0).[12] Using a monodisperse linker ensures that every ADC molecule is identical, leading to a well-defined product with predictable pharmacokinetics and simplified characterization.[6] Using a polydisperse PEG linker results in a heterogeneous mixture of ADC products, complicating manufacturing, characterization, and regulatory approval, and potentially leading to variable in-vivo performance.
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | 1.0 (single, pure compound) |
| Comparator Or Baseline | Polydisperse PEG Linkers: > 1.0 (heterogeneous mixture) |
| Quantified Difference | Fundamentally different product composition (single species vs. mixture) |
| Conditions | Mass spectrometry analysis (e.g., MALDI-TOF). |
For therapeutic applications, batch-to-batch consistency is non-negotiable; procuring a monodisperse linker is essential for reproducibility and a viable regulatory pathway.
Ideal for multi-step syntheses of complex molecules, such as natural products or advanced pharmaceutical intermediates, where acid-sensitive groups (e.g., Boc, Trityl) must be preserved while a specific hydroxyl group is revealed for further reaction. The fluoride-specific deprotection of the TBDMS group ensures high selectivity and yield.[4]
Serves as a critical building block for constructing PROTACs where the linker length must be precisely controlled to ensure optimal ternary complex formation and achieve high degradation potency. The PEG4 length has been shown to be superior to shorter analogs for specific target-ligase pairs.[11]
Essential for the synthesis of homogeneous ADC candidates for preclinical and clinical development. Its monodisperse nature ensures the production of a single, well-defined conjugate, which is a critical requirement for regulatory approval and ensures consistent pharmacological behavior.[6]
Acute Toxic;Irritant